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Cat. No.: B10823019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Windorphen, a

novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The document outlines

the quantitative inhibitory effects of Windorphen on β-catenin-mediated transactivation, details

the experimental protocols for assessing its activity, and visualizes the underlying molecular

mechanisms and experimental workflows.

Core Findings: Windorphen Selectively Targets p300
to Inhibit β-Catenin Function
Windorphen has been identified as a selective inhibitor of the Wnt/β-catenin signaling

pathway.[1] It functions by specifically targeting the p300 histone acetyltransferase, a critical

co-activator for β-catenin-mediated transcription.[1] This targeted action disrupts the interaction

between β-catenin and p300, thereby inhibiting the transactivation of Wnt target genes.[1][2]

Notably, Windorphen exhibits a high degree of selectivity for p300 over the closely related

histone acetyltransferase CBP.[1]

Quantitative Data Summary
The inhibitory activity of Windorphen on p300 histone acetyltransferase (HAT) activity was

determined through in vitro acetyltransferase assays. The following table summarizes the key

quantitative data.
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Target Enzyme IC50 (µM) Selectivity vs. CBP

p300 4.2 ~10-fold

CBP >42 -

GCN5 >42 -

KAT5 >42 -

MYST2/KAT7 >42 -

MYST4/KAT6B >42 -

P300/CBP-associated factor

(PCAF)
>42 -

Table 1: In vitro inhibitory activity of Windorphen on various histone acetyltransferases. The

IC50 value represents the concentration of Windorphen required to inhibit 50% of the

enzyme's activity. Data sourced from in vitro acetyltransferase assays.[1]

Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes.[3][4]

In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear

translocation of β-catenin.[4] In the nucleus, β-catenin partners with TCF/LEF transcription

factors to activate target gene expression.[3][5] This process requires the recruitment of co-

activators, including p300 and CBP.[1]

Windorphen exerts its inhibitory effect at this critical nuclear step. By selectively binding to

p300, Windorphen prevents its association with the C-terminal transactivation domain of β-

catenin.[1] This disruption is crucial as it blocks the subsequent histone acetylation and

chromatin remodeling required for gene transcription. It is important to note that Windorphen
does not affect the interaction of β-catenin with TCF/LEF DNA-binding partners.[1][2]
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Mechanism of Windorphen Action in the Wnt/β-catenin Pathway.

Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to

characterize the activity of Windorphen.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay is crucial for determining the direct inhibitory effect of Windorphen on the

enzymatic activity of p300 and other HATs.

Objective: To quantify the IC50 of Windorphen for various histone acetyltransferases.

Materials:

Purified human histone acetyltransferases (p300, CBP, GCN5, KAT5, MYST2/KAT7,

MYST4/KAT6B, PCAF)

Histone H3 or other suitable substrate
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Acetyl-CoA, [³H]-labeled

Windorphen and control compounds (e.g., BAS)

Scintillation fluid and counter

Procedure:

Prepare a reaction mixture containing the purified HAT enzyme, histone substrate, and

varying concentrations of Windorphen or control compound in a suitable buffer.

Initiate the reaction by adding [³H]-labeled Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto filter paper and washing with a buffer to

remove unincorporated [³H]-Acetyl-CoA.

Measure the amount of incorporated [³H]-acetyl groups using a scintillation counter.

Calculate the percentage of inhibition for each Windorphen concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Windorphen concentration and fitting the data to a dose-response curve.

Co-immunoprecipitation (Co-IP) Assay
This assay is used to assess the effect of Windorphen on the protein-protein interaction

between β-catenin and its binding partners.

Objective: To determine if Windorphen disrupts the interaction between β-catenin and p300.

Materials:

HEK293 cells or other suitable cell line

Expression vectors for HA-tagged p300 and β-catenin
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Wnt3a conditioned media (or other Wnt pathway activator)

Windorphen and control compounds

Lysis buffer

Antibodies: anti-HA, anti-β-catenin, and control IgG

Protein A/G agarose beads

SDS-PAGE and Western blotting reagents

Procedure:

Co-transfect HEK293 cells with expression vectors for HA-tagged p300 and β-catenin.

Treat the cells with Wnt3a conditioned media to induce β-catenin stabilization and nuclear

translocation.

Treat the cells with Windorphen or a control compound for a specified duration.

Lyse the cells and pre-clear the lysate with control IgG and Protein A/G beads.

Incubate the pre-cleared lysate with an anti-HA antibody to immunoprecipitate HA-p300 and

its interacting proteins.

Capture the immune complexes with Protein A/G beads.

Wash the beads extensively to remove non-specific binding.

Elute the proteins from the beads and resolve them by SDS-PAGE.

Perform Western blotting using an anti-β-catenin antibody to detect the amount of β-catenin

that co-immunoprecipitated with p300.
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Workflow for Co-immunoprecipitation Assay.
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Conclusion
Windorphen represents a promising class of Wnt/β-catenin signaling inhibitors with a distinct

and selective mechanism of action. Its ability to specifically disrupt the β-catenin/p300

interaction provides a targeted approach for modulating the transcriptional output of this critical

pathway. The quantitative data and detailed experimental protocols provided in this guide serve

as a valuable resource for researchers in the fields of cancer biology, developmental biology,

and drug discovery who are investigating the therapeutic potential of targeting β-catenin-

mediated transactivation. Further studies are warranted to explore the full potential of

Windorphen and its analogs in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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